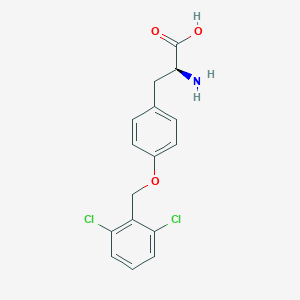

H-Tyr(2,6-CL2-bzl)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2NO3/c17-13-2-1-3-14(18)12(13)9-22-11-6-4-10(5-7-11)8-15(19)16(20)21/h1-7,15H,8-9,19H2,(H,20,21)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTZFICPDLOOUKO-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)CC(C(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C[C@@H](C(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Probing the Landscape of Tyrosine Post-Translational Modifications: An In-Depth Technical Guide to Utilizing H-Tyr(2,6-Cl₂-Bzl)-OH

Abstract

Post-translational modifications (PTMs) of tyrosine residues are central to the regulation of a vast array of cellular processes, from signal transduction to cell cycle control. Dysregulation of tyrosine PTMs, particularly phosphorylation, is a hallmark of numerous diseases, including cancer and inflammatory disorders. The study of these modifications necessitates sophisticated tools that can provide precise insights into their roles in complex biological systems. This technical guide provides a comprehensive overview of the application of O-(2,6-Dichlorobenzyl)-L-tyrosine (H-Tyr(2,6-Cl₂-Bzl)-OH), a key synthetic amino acid derivative, in the exploration of tyrosine PTMs. We will delve into the strategic advantages of the 2,6-dichlorobenzyl protecting group in solid-phase peptide synthesis (SPPS), provide detailed experimental protocols for its use, and explore its application in the context of a clinically relevant signaling pathway. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful tool to advance their understanding of cellular signaling and develop novel therapeutic strategies.

Introduction: The Central Role of Tyrosine PTMs in Cellular Signaling

Tyrosine, with its phenolic side chain, is a primary target for a variety of PTMs, the most prominent being phosphorylation. The reversible addition of a phosphate group to a tyrosine residue, catalyzed by tyrosine kinases and reversed by tyrosine phosphatases, acts as a molecular switch that governs protein activity, localization, and interaction with other proteins.[1] Beyond phosphorylation, other modifications such as sulfation and halogenation also play critical roles in modulating protein function.[2][3]

The study of these dynamic modifications often requires the synthesis of peptides and proteins containing modified or non-hydrolyzable analogs of tyrosine. These synthetic biomolecules are invaluable as probes for biochemical assays, as standards in mass spectrometry, and as tools for structural biology. H-Tyr(2,6-Cl₂-Bzl)-OH emerges as a crucial building block in this endeavor, offering a robust method for the incorporation of a protected tyrosine residue into synthetic peptides.

The Strategic Advantage of the 2,6-Dichlorobenzyl (2,6-Cl₂-Bzl) Protecting Group

In the realm of solid-phase peptide synthesis (SPPS), the choice of protecting groups is paramount to the success of the synthesis. The Boc/Bzl strategy, a classical and powerful approach, relies on the differential acid lability of the Nα-Boc (tert-butyloxycarbonyl) group and the side-chain benzyl-based protecting groups.[4][5] The Nα-Boc group is removed at each cycle with a moderate acid, typically trifluoroacetic acid (TFA), while the more stable side-chain protecting groups are cleaved at the end of the synthesis with a strong acid like anhydrous hydrogen fluoride (HF).[6][7]

The 2,6-dichlorobenzyl ether protecting group for the tyrosine hydroxyl function offers a significant advantage in this context. Its key features include:

-

Enhanced Acid Stability: The electron-withdrawing nature of the two chlorine atoms on the benzyl ring significantly increases the stability of the ether linkage to acid.[8] This minimizes premature deprotection of the tyrosine side chain during the repetitive TFA treatments required for Nα-Boc group removal, a common issue with the standard benzyl (Bzl) group, especially in the synthesis of longer peptides.[8]

-

Compatibility with Boc-SPPS: The 2,6-Cl₂-Bzl group is fully compatible with the reagents and conditions of Boc-SPPS.

-

Efficient Cleavage: Despite its increased stability, the 2,6-Cl₂-Bzl group can be efficiently removed during the final cleavage step with strong acids like HF or trifluoromethanesulfonic acid (TFMSA).[8][9]

These properties make H-Tyr(2,6-Cl₂-Bzl)-OH, and its Nα-Boc protected form, Boc-Tyr(2,6-Cl₂-Bzl)-OH, a superior choice for the synthesis of tyrosine-containing peptides where side-chain integrity is critical.

Experimental Protocols: A Step-by-Step Guide to Application

Solid-Phase Synthesis of a Peptide Containing H-Tyr(2,6-Cl₂-Bzl)-OH using the Boc/Bzl Strategy

This protocol outlines the manual solid-phase synthesis of a model peptide on Merrifield resin.

Materials:

-

Merrifield resin (1% DVB, 100-200 mesh)[10]

-

Boc-protected amino acids (including Boc-Tyr(2,6-Cl₂-Bzl)-OH)

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HOBt

-

Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

-

Scavengers (e.g., anisole, p-cresol)

-

Diethyl ether, cold

-

Acetonitrile, HPLC grade

-

Water, HPLC grade

Protocol Workflow:

Caption: Workflow for Boc-SPPS using H-Tyr(2,6-Cl₂-Bzl)-OH.

Detailed Steps:

-

Resin Preparation and First Amino Acid Attachment:

-

Nα-Boc Deprotection:

-

Wash the resin with DCM (3x).

-

Treat the resin with a solution of 50% TFA in DCM for 2 minutes (pre-wash).

-

Add fresh 50% TFA/DCM and agitate for 20-30 minutes.[6]

-

Drain and wash the resin with DCM (3x) and isopropanol (IPA) (3x) to remove residual TFA.

-

-

Neutralization:

-

Wash the resin with 10% DIEA in DCM for 2 minutes. Repeat this step.

-

Wash the resin with DCM (3x) and then DMF (3x).

-

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the next Boc-amino acid (including Boc-Tyr(2,6-Cl₂-Bzl)-OH) (2-4 equivalents) with a coupling agent (e.g., DCC or HBTU/HOBt) in DMF.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate for 1-2 hours. Monitor the reaction completion with a Kaiser test.[11]

-

-

Washing:

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Repeat Cycles and Final Cleavage:

-

Repeat steps 2-5 for each subsequent amino acid in the sequence.

-

After the final coupling and Nα-Boc deprotection, wash the peptide-resin thoroughly and dry it under vacuum.

-

Perform the final cleavage and side-chain deprotection using anhydrous HF or TFMSA in the presence of scavengers (e.g., anisole, p-cresol) to prevent side reactions.[9][12]

-

-

Peptide Precipitation, Purification, and Characterization:

-

Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.

-

Collect the precipitate by centrifugation or filtration and wash it with cold ether.[12]

-

Purify the crude peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).[13][14]

-

Characterize the purified peptide by mass spectrometry and, if necessary, NMR spectroscopy to confirm its identity and purity.[15][16]

-

Comparative Data on Tyrosine Protecting Group Stability

The selection of a protecting group is a critical decision in peptide synthesis. The following table provides a comparative overview of the acid stability of common tyrosine protecting groups.

| Protecting Group | Abbreviation | Structure | Relative Acid Stability | Cleavage Conditions | Potential Side Reactions |

| Benzyl | Bzl | -CH₂-C₆H₅ | Moderate | Strong acids (HF, TFMSA), Hydrogenolysis | Partial cleavage with TFA, 3-benzyltyrosine formation |

| 2,6-Dichlorobenzyl | 2,6-Cl₂-Bzl | -CH₂-C₆H₃Cl₂ | High | Strong acids (HF, TFMSA) | Minimal with TFA |

| tert-Butyl | tBu | -C(CH₃)₃ | Low | Moderate to strong acids (TFA) | t-butylation of the aromatic ring |

| 2-Bromobenzyloxycarbonyl | 2-Br-Z | -C(O)O-CH₂-C₆H₄Br | High | Strong acids (HF, TFMSA) | - |

Note: Data compiled from various sources.[8][17] The high stability of the 2,6-Cl₂-Bzl group to TFA makes it a superior choice for long or complex peptide syntheses where repeated acid exposure is necessary.

Case Study: Probing the Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway is a cornerstone of cell proliferation, differentiation, and survival. Its dysregulation through mutations or overexpression is a key driver in many cancers.[18][19] Tyrosine phosphorylation is the central mechanism of EGFR activation and downstream signal transduction.[20]

Upon ligand binding, EGFR dimerizes and autophosphorylates several tyrosine residues in its C-terminal tail, including Y992, Y1045, Y1068, Y1148, and Y1173.[18] These phosphotyrosine sites serve as docking stations for various signaling proteins containing SH2 domains, initiating downstream cascades like the MAPK and Akt pathways.[18][21]

Visualizing the EGFR Signaling Cascade:

Caption: Simplified EGFR signaling pathway highlighting key tyrosine phosphorylation events.

Application of H-Tyr(2,6-Cl₂-Bzl)-OH in EGFR Research:

Synthetic peptides corresponding to the phosphorylated regions of EGFR are invaluable tools for studying this pathway. By incorporating H-Tyr(2,6-Cl₂-Bzl)-OH into a peptide sequence and subsequently phosphorylating the deprotected tyrosine, researchers can generate stable phosphopeptides for various applications:

-

Kinase and Phosphatase Assays: Synthetic phosphopeptides serve as specific substrates to measure the activity of tyrosine kinases and phosphatases involved in the EGFR pathway.

-

Binding Studies: They can be used to investigate the binding affinities of SH2 domain-containing proteins to specific phosphotyrosine sites on EGFR, elucidating the specificity of these interactions.

-

Antibody Generation and Characterization: Phosphopeptides are used as antigens to generate highly specific antibodies that can distinguish between the phosphorylated and non-phosphorylated forms of EGFR, crucial for techniques like Western blotting and immunohistochemistry.

Analytical Characterization of Peptides Containing Halogenated Tyrosine

Accurate characterization of synthetic peptides is essential to ensure their quality and suitability for downstream applications. Mass spectrometry is a cornerstone of this analysis.

Mass Spectrometry of Peptides with Dichlorinated Tyrosine

The presence of two chlorine atoms in H-Tyr(2,6-Cl₂-Bzl)-OH introduces a characteristic isotopic pattern in the mass spectrum due to the natural abundance of ³⁵Cl (75.8%) and ³⁷Cl (24.2%). This results in a distinctive M, M+2, and M+4 isotopic cluster for peptides containing this modified residue, providing a clear signature for its incorporation.[3]

Tandem Mass Spectrometry (MS/MS) Fragmentation:

During MS/MS analysis, peptides fragment at the amide bonds, generating b- and y-ions that provide sequence information.[22][23] For peptides containing dichlorinated tyrosine, the fragment ions that retain this residue will also exhibit the characteristic isotopic pattern, allowing for precise localization of the modification within the peptide sequence. The mass shift of +68 Da (for two chlorines) on fragment ions containing the modified tyrosine is a key diagnostic feature.[3]

Example Fragmentation Data:

| Fragment Ion | Calculated m/z (Monoisotopic) | Observed Isotopic Pattern |

| [Peptide+H]⁺ | X | M, M+2, M+4 |

| y-ion containing Tyr(2,6-Cl₂-Bzl) | Y + 68 | M, M+2, M+4 |

| b-ion containing Tyr(2,6-Cl₂-Bzl) | Z + 68 | M, M+2, M+4 |

| Fragment ion without modified Tyr | W | Normal isotopic pattern |

Note: The presence of the dichlorobenzyl protecting group will also contribute to the mass until it is cleaved. The data above refers to the final peptide after cleavage and deprotection.

Conclusion and Future Perspectives

H-Tyr(2,6-Cl₂-Bzl)-OH is a powerful and versatile tool for the synthesis of tyrosine-containing peptides, offering enhanced stability that is crucial for the successful assembly of complex sequences. Its application extends across various fields of biomedical research, from the fundamental study of signal transduction pathways to the development of novel diagnostics and therapeutics. As our understanding of the intricate roles of tyrosine PTMs continues to grow, the demand for sophisticated chemical tools like H-Tyr(2,6-Cl₂-Bzl)-OH will undoubtedly increase, paving the way for new discoveries and innovations in medicine and biology.

References

-

Wikipedia. (n.d.). Epidermal growth factor receptor. Retrieved from [Link]

-

Bio-Rad Antibodies. (n.d.). Tyrosine Phosphorylation of EGFR. Retrieved from [Link]

-

Bio-Radiations. (2019, August 13). EGFR signaling zoomed in. Retrieved from [Link]

- Moore, K. L. (2003). The biology and enzymology of protein tyrosine O-sulfation. Journal of Biological Chemistry, 278(27), 24243–24246.

- Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010.

-

Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1048 - Merrifield Resin. Retrieved from [Link]

- Davies, M. J., & Hawkins, C. L. (2019). Analysis of protein chlorination by mass spectrometry. Methods in enzymology, 626, 257–281.

-

aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- Hunter, T. (2000). Signaling--2000 and beyond. Cell, 100(1), 113–127.

-

Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Retrieved from [Link]

- Yamashiro, D., & Li, C. H. (1973). Protection of tyrosine in solid-phase peptide synthesis. The Journal of Organic Chemistry, 38(15), 2594–2597.

- Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

- Giraud, M., et al. (2006). Efficient solid-phase synthesis of fullero-peptides using Merrifield strategy. Tetrahedron Letters, 47(39), 7057-7060.

- Aebersold, R., & Goodlett, D. R. (2001). Mass spectrometry in proteomics. Chemical reviews, 101(2), 269–295.

- Wang, H., et al. (2022). A novel tyrosine hyperoxidation enables selective peptide cleavage. Chemical Science, 13(8), 2419-2425.

- Parmeggiani, F., et al. (2019). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. Molecules, 24(18), 3349.

- Merrill, B. M. (2007). Studies in Solid Phase Peptide Synthesis: A Personal Perspective. OSTI.GOV.

- Ishida, J., et al. (1986). High-performance liquid chromatography of tyrosine-containing peptides by pre-column derivatization involving formylation followed by fluorescence reaction with 1,2-diamino-4,5-dimethoxybenzene.

- Ali, A. M., & Taylor, S. D. (2009). Efficient solid-phase synthesis of sulfotyrosine peptides using a sulfate protecting-group strategy.

-

Agilent. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

- Tsugita, A., & Kamo, M. (1993). Liquid secondary-ion mass spectrometry of peptides containing multiple tyrosine-O-sulfates. Journal of mass spectrometry, 28(1), 28-32.

-

BioPharmaSpec. (2025). Application of varied mass spectrometry techniques to synthetic peptide characterisation. Retrieved from [Link]

-

Agilent. (2023, May 3). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Retrieved from [Link]

- Angulo, J., et al. (2023). Molecular Recognition of Tyrosine-Containing Polypeptides with Pseudopeptidic Cages Unraveled by Fluorescence and NMR Spectroscopies.

- Wysocki, V. H., et al. (2005). Mass spectrometry of peptides and proteins. Methods, 35(3), 211-222.

- Chen, Y., et al. (2022). The MS/MS spectra and proposed fragmentation for tyrosine in positive ion mode. Journal of Pharmaceutical and Biomedical Analysis, 219, 114945.

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.

- Kim, H. J., et al. (2023). Comparison of In Vitro Multiple Physiological Activities of Cys–Tyr–Gly–Ser–Arg (CYGSR) Linear and Cyclic Peptides and Analysis Based on Molecular Docking. Molecules, 28(14), 5403.

- Lee, J., & Lee, M. (2019). Tyrosine‐Rich Peptides as a Platform for Assembly and Material Synthesis.

Sources

- 1. Protein Tyrosine Amination: Detection, Imaging, and Chemoproteomic Profiling with Synthetic Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Analysis of protein chlorination by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 5. biosynth.com [biosynth.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chempep.com [chempep.com]

- 8. peptide.com [peptide.com]

- 9. Boc Resin Cleavage Protocol [sigmaaldrich.com]

- 10. peptide.com [peptide.com]

- 11. luxembourg-bio.com [luxembourg-bio.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. bachem.com [bachem.com]

- 14. hplc.eu [hplc.eu]

- 15. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Molecular Recognition of Tyrosine-Containing Polypeptides with Pseudopeptidic Cages Unraveled by Fluorescence and NMR Spectroscopies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 20. bioradiations.com [bioradiations.com]

- 21. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 22. research.cbc.osu.edu [research.cbc.osu.edu]

- 23. verifiedpeptides.com [verifiedpeptides.com]

A Technical Guide to the Strategic Use of H-Tyr(2,6-Cl₂-Bzl)-OH in the Synthesis of Peptides for Cancer Research

Abstract

In the landscape of oncology drug discovery, peptide-based therapeutics represent a rapidly advancing frontier. Their high specificity, potent biological activity, and favorable safety profiles make them attractive candidates for targeted cancer therapies. A key element in the design of robust and effective therapeutic peptides is the strategic incorporation of non-canonical amino acids. This guide provides an in-depth technical overview of the application of H-Tyr(2,6-Cl₂-Bzl)-OH, a modified tyrosine derivative, in the solid-phase peptide synthesis (SPPS) of novel candidates for cancer research. We will explore the chemical rationale for its use, provide detailed synthetic protocols, and discuss its impact on the biological activity of the resulting peptides, with a focus on Gastrin-Releasing Peptide Receptor (GRPR) antagonists for cancer imaging and therapy.

Introduction: The Rationale for Modified Tyrosine Analogs in Anticancer Peptides

Tyrosine residues within peptide sequences often play a critical role in mediating interactions with biological targets, such as cell surface receptors that are overexpressed in cancerous tissues. The hydroxyl group of the tyrosine side chain can participate in crucial hydrogen bonding, and the aromatic ring can engage in π-π stacking and hydrophobic interactions. However, native tyrosine residues can be susceptible to enzymatic degradation and may not always provide optimal binding affinity or conformational stability.

The incorporation of modified tyrosine analogs, such as H-Tyr(2,6-Cl₂-Bzl)-OH, offers a strategic approach to overcome these limitations. The 2,6-dichlorobenzyl protecting group on the tyrosine hydroxyl function provides enhanced stability against premature cleavage during peptide synthesis, a critical consideration for the successful assembly of longer and more complex peptide chains.[] This modification can also influence the peptide's overall conformation and lipophilicity, potentially leading to improved receptor binding and pharmacokinetic properties.[2]

dot

Caption: Targeting GRPR on cancer cells with modified peptides.

Solid-Phase Peptide Synthesis (SPPS) Protocol: Fmoc/tBu Strategy

The following is a generalized protocol for the manual solid-phase synthesis of a GRPR antagonist peptide incorporating Fmoc-Tyr(2,6-Cl₂-Bzl)-OH.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids (including Fmoc-Tyr(2,6-Cl₂-Bzl)-OH)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Ethyl (hydroxyimino)cyanoacetate (Oxyma)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DDT)

-

Water

Experimental Workflow:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain and repeat the treatment for 15 minutes.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the Fmoc-amino acid (3 equivalents) with DIC (3 equivalents) and Oxyma (3 equivalents) in DMF for 15 minutes.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 2 hours at room temperature.

-

Wash the resin with DMF and DCM.

-

Repeat steps 2 and 3 for each amino acid in the sequence, incorporating Fmoc-Tyr(2,6-Cl₂-Bzl)-OH at the desired position.

-

-

Cleavage and Deprotection:

-

Wash the final peptide-resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/TIS/DDT/Water (e.g., 94:2.5:2.5:1) for 3 hours.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

-

Centrifuge to pellet the peptide and wash with cold ether.

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.

dot

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Impact on Biological Activity and Structure-Activity Relationship (SAR)

The introduction of the 2,6-dichlorobenzyl group on the tyrosine residue can significantly impact the biological activity of a peptide. While specific data on peptides containing Tyr(2,6-Cl₂-Bzl) for cancer research is emerging, studies on related modified dipeptides have shown selective cytotoxicity against cancer cell lines. [3]For instance, certain modified Tyr-Tyr dipeptides have demonstrated activity against leukemia cells while being less toxic to non-tumor cells. [3] The electron-withdrawing chlorine atoms on the benzyl ring can influence the electronic properties of the tyrosine side chain, potentially altering its interaction with the target receptor. Furthermore, the bulky nature of the 2,6-dichlorobenzyl group can impose conformational constraints on the peptide backbone, which may favor a bioactive conformation and enhance binding affinity. [4] Key Considerations for SAR Studies:

-

Position of Substitution: The position of Tyr(2,6-Cl₂-Bzl) within the peptide sequence is critical and can dramatically affect activity.

-

Receptor Binding Affinity: Competitive binding assays are essential to determine the IC50 or Ki values and assess the impact of the modification on receptor affinity.

-

In Vitro Cytotoxicity: Cell viability assays (e.g., MTT, XTT) on relevant cancer cell lines are necessary to evaluate the anticancer potency of the synthesized peptides.

-

In Vivo Efficacy: Promising candidates should be evaluated in animal models of cancer to assess their tumor-targeting capabilities and therapeutic efficacy.

Conclusion and Future Perspectives

H-Tyr(2,6-Cl₂-Bzl)-OH is a valuable building block for the synthesis of novel peptides with potential applications in cancer research. The enhanced stability of the 2,6-dichlorobenzyl protecting group facilitates the synthesis of complex peptides, while the modification itself can confer advantageous biological properties. The development of GRPR antagonists for cancer imaging and therapy is a particularly promising area where this modified amino acid can be strategically employed. Future research should focus on the systematic evaluation of peptides containing Tyr(2,6-Cl₂-Bzl) to elucidate detailed structure-activity relationships and to identify lead candidates for further preclinical and clinical development. The continued exploration of such non-canonical amino acids will undoubtedly expand the arsenal of peptide-based therapeutics in the fight against cancer.

References

- Chem-Impex. O-2,6-Dichlorobenzyl-L-tyrosine. (n.d.).

- Benchchem. A Researcher's Guide to Biological Activity Assays for Peptides Synthesized with Boc-Tyr(Bzl)-OH. (n.d.).

- Angewandte Chemie International Edition.

- Enhancing the Bioactivity of Bicyclic Peptides Targeted to Grb7-SH2 by Restoring Cell Permeability. (2022). Molecules, 27(10), 3188.

- BOC Sciences. CAS 112402-12-7 Fmoc-O-2,6-dichlorobenzyl-L-tyrosine. (n.d.).

- Vasconcelos, S. N. S., Sciani, J. M., Lisboa, N. M., & Stefani, H. A. (2018). Synthesis of a Tyr-Tyr Dipeptide Library and Evaluation Against Tumor Cells. Medicinal Chemistry, 14(7), 709–714.

- Calabrese, G., Bauso, L. V., La Fauci, V., Munao, S., Bonfiglio, D., Armeli, A., Maimone, N., & Longo, C. (2024). Biological Activity of Natural and Synthetic Peptides as Anticancer Agents. International Journal of Molecular Sciences, 25(13), 7215.

- Vasconcelos, S. N. S., Sciani, J. M., Lisboa, N. M., & Stefani, H. A. (2018). Synthesis of a Tyr-Tyr Dipeptide Library and Evaluation Against Tumor Cells. Medicinal Chemistry, 14(7), 709-714.

- Langel, Ü., & Pooga, M. (2011). Applications of Cell-Penetrating Peptides for Tumor Targeting and Future Cancer Therapies. Current Pharmaceutical Biotechnology, 12(2), 237–248.

- Tansi, F. L., & Rümenapp, C. (2019). Peptide-Based Strategies for Targeted Tumor Treatment and Imaging. Molecules, 24(6), 1127.

- El-Hawary, S. S., El-Tantawy, M. E., Rabeh, M. A., & Badr, W. K. (2021). Identification and exploration of anticancer activity of novel peptides isolated from the edible bivalve Callista chione in hepatic and colon cancer cell lines. Scientific Reports, 11(1), 17454.

- Tan, M. L., Oon, C. E., & Ling, A. P. K. (2020). A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Biomolecules, 10(4), 567.

- O'Flaherty, S., et al. (2023). Novel Peptide–Drug Conjugates with Dual Anticancer Activity. Pharmaceuticals, 16(11), 1604.

- Sae-Lao, C., et al. (2021). A novel peptide isolated from garlic shows anticancer effect against leukemic cell lines via interaction with Bcl-2 family proteins. Journal of Functional Foods, 86, 104722.

- Bachem. Peptides in cancer research. (2021).

- Creative Peptides. Fmoc-L-Tyr(2,6-Cl2-Bzl)-OH. (n.d.).

- Nock, B. A., et al. (2016). Novel Bispecific PSMA/GRPr Targeting Radioligands with Optimized Pharmacokinetics for Improved PET Imaging of Prostate Cancer.

- Ruczyński, J., et al. (2020). Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold. Molecules, 25(21), 5035.

- Udugamasooriya, D. G., & Liyanage, S. U. (2018). Tumor-targeting peptides from combinatorial libraries. Drug Discovery Today, 23(3), 543–552.

- Mitran, B., et al. (2018). High Contrast PET Imaging of GRPR Expression in Prostate Cancer Using Cobalt-Labeled Bombesin Antagonist RM26. Molecular Pharmaceutics, 15(8), 3237–3245.

- Abouzayed, A., et al. (2021).

- Ikeda, M., et al. (2022). In Situ Synthesis of an Anticancer Peptide Amphiphile Using Tyrosine Kinase Overexpressed in Cancer Cells.

- Mitran, B., et al. (2020). Preclinical Evaluation of the GRPR-Targeting Antagonist RM26 Conjugated to the Albumin-Binding Domain for GRPR-Targeting Therapy of Cancer. Cancers, 12(10), 2999.

- Wurzer, A. (2021). Novel GRPR-targeted antagonists with improved pharmacokinetics for imaging and therapy of GRPR-expressing malignancies.

- Pernot, M., et al. (2011). Structure-activity relationship investigations to develop efficacious therapeutic candidate peptides. Expert Opinion on Drug Discovery, 6(5), 461–479.

- Zgirian, A. D., et al. (2015). Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction. International Journal of Molecular Sciences, 16(10), 24907–24925.

Sources

An In-depth Technical Guide: Strategic Incorporation of H-Tyr(2,6-Cl₂-Bzl)-OH for the Elucidation of Tyrosine Phosphorylation Pathways

Abstract

Protein tyrosine phosphorylation is a cornerstone of cellular communication, governing processes from cell growth and differentiation to metabolism and apoptosis.[1][2] The dynamic and often transient nature of this post-translational modification, tightly regulated by protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs), presents significant challenges for researchers.[1][2] This guide provides a comprehensive technical overview of how to leverage H-Tyr(2,6-Cl₂-Bzl)-OH, a specifically protected tyrosine derivative, in solid-phase peptide synthesis (SPPS) to create high-fidelity tools for investigating these critical signaling pathways. We will explore the underlying chemical principles, provide detailed experimental protocols for peptide synthesis and subsequent biochemical assays, and discuss the strategic advantages of this approach for researchers in cell biology and drug development.

The Challenge: Capturing the Phosphotyrosine Signal

Tyrosine phosphorylation is a reversible switch. A phosphate group is added by a PTK and rapidly removed by a PTP, often making the phosphorylated state a low-abundance and short-lived species.[2][3] This presents a fundamental problem for researchers: how can we study a signal that is designed to be transient? Standard detection methods can be hampered by this rapid turnover, leading to a loss of information.[3][4]

To overcome this, researchers rely on synthetic peptides that mimic the native substrates of kinases. These peptides serve as powerful tools for a variety of applications:

-

Kinase Substrates: To measure the activity and specificity of isolated kinases.[5][6]

-

Inhibitor Screening: To identify small molecules that block kinase activity.[5]

-

Interaction Probes: To identify proteins, such as those containing SH2 domains, that bind specifically to phosphorylated tyrosine residues.[7]

The quality and fidelity of these synthetic peptides are paramount. Their synthesis requires a robust methodology that ensures the correct sequence is assembled without unintended side reactions. This is where the choice of protecting groups becomes critical.

H-Tyr(2,6-Cl₂-Bzl)-OH: A Chemically Engineered Tool for Peptide Synthesis

To build a peptide, each amino acid is added sequentially. During this process, reactive side chains must be "protected" to prevent them from interfering with the formation of the peptide bond at the N-terminus. The hydroxyl group of tyrosine is one such reactive side chain. H-Tyr(2,6-Cl₂-Bzl)-OH is an L-tyrosine amino acid where this hydroxyl group is protected by a 2,6-dichlorobenzyl (2,6-Cl₂-Bzl) ether.[8]

The Rationale Behind the 2,6-Dichlorobenzyl Protecting Group

The choice of the 2,6-Cl₂-Bzl group is a deliberate and crucial piece of chemical engineering. In the widely used Boc (tert-butyloxycarbonyl) strategy for solid-phase peptide synthesis, the temporary N-terminal Boc group is removed at each cycle using a moderately strong acid, typically trifluoroacetic acid (TFA).[9]

A standard benzyl (Bzl) protecting group on the tyrosine side chain is not fully stable to these repeated TFA treatments and can be partially cleaved during the synthesis of longer peptides.[9] This premature deprotection exposes the hydroxyl group, which can lead to unwanted side reactions and a final product that is difficult to purify.

The two chlorine atoms on the 2,6-Cl₂-Bzl group are electron-withdrawing, which significantly increases the stability of the benzyl ether bond to acid.[9] This ensures the tyrosine side chain remains protected throughout the entire synthesis, only to be removed under the much harsher conditions of the final cleavage step (e.g., using anhydrous hydrogen fluoride, HF). This strategy guarantees the integrity of the target peptide.

Table 1: Comparison of Tyrosine Side-Chain Protecting Groups in Boc-SPPS

| Protecting Group | Structure | Acid Stability (vs. TFA) | Final Cleavage Method | Key Advantage |

| Benzyl (Bzl) | -CH₂-Ph | Moderate | Strong Acid (HF), Hydrogenolysis | Commonly used but susceptible to premature cleavage. |

| 2,6-Dichlorobenzyl (2,6-Cl₂-Bzl) | -CH₂-C₆H₃Cl₂ | High | Strong Acid (HF) | Enhanced stability prevents side reactions during synthesis.[9][10] |

| 2-Bromobenzyloxycarbonyl (2-Br-Z) | -C(O)O-CH₂-Ph(Br) | High | Strong Acid (HF) | Offers high stability similar to 2,6-Cl₂-Bzl. |

Experimental Workflow Part I: Peptide Synthesis with Boc-Tyr(2,6-Cl₂-Bzl)-OH

This section provides a generalized protocol for the manual incorporation of Boc-Tyr(2,6-Cl₂-Bzl)-OH into a peptide sequence using the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy.

Diagram of the Boc-SPPS Cycle

Caption: Workflow for Boc Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocol: Manual Boc-SPPS

Materials:

-

Merrifield resin pre-loaded with the C-terminal amino acid.

-

Boc-Tyr(2,6-Cl₂-Bzl)-OH and other required Boc-protected amino acids.

-

Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA).

-

Trifluoroacetic acid (TFA).

-

N,N-Diisopropylethylamine (DIEA).

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (1-Hydroxybenzotriazole).

-

Anhydrous Hydrogen Fluoride (HF) - EXTREME CAUTION REQUIRED .

-

Scavengers (e.g., anisole, p-cresol).

Procedure:

-

Resin Swelling: Swell the resin in DCM for 30 minutes in a reaction vessel.

-

Boc Deprotection: Drain the DCM, add a solution of 50% TFA in DCM, and agitate for 30 minutes. Drain and wash the resin thoroughly with DCM (3x) and IPA (2x) to remove residual acid.

-

Neutralization: Add a solution of 10% DIEA in DCM and agitate for 10 minutes. Drain and wash with DCM (3x). This step prepares the free N-terminal amine for coupling.

-

Coupling:

-

In a separate vial, pre-activate Boc-Tyr(2,6-Cl₂-Bzl)-OH (3 equivalents relative to resin loading) with HBTU (3 eq.) and HOBt (3 eq.) in DMF with DIEA (6 eq.) for 5 minutes.

-

Add the activated amino acid solution to the resin. Agitate for 1-2 hours.

-

Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a complete reaction).

-

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents.

-

Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection:

-

After the full sequence is assembled, dry the resin completely.

-

Carefully perform the final cleavage using anhydrous HF with appropriate scavengers at 0°C for 1-2 hours. This step removes the peptide from the resin and cleaves all side-chain protecting groups, including the 2,6-Cl₂-Bzl group.

-

Evaporate the HF and precipitate the crude peptide in cold diethyl ether.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry (MS).

Experimental Workflow Part II: Applications in Phosphorylation Research

The purified, tyrosine-containing peptide is now a high-fidelity substrate ready for use in biochemical assays.

Application 1: In Vitro Kinase Activity Assay

This assay measures the ability of a specific kinase to phosphorylate the synthetic peptide substrate. It is fundamental for characterizing kinase function and for screening inhibitor compounds.

Caption: General workflow for an in vitro kinase activity assay.

Protocol: Radiometric Kinase Assay

-

Reaction Mix: Prepare a master mix containing kinase reaction buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM DTT), the synthetic peptide substrate (10-100 µM), and the purified tyrosine kinase.

-

Initiate Reaction: Start the reaction by adding ATP, including a tracer amount of γ-³²P-ATP.

-

Incubation: Incubate the reaction at 30°C for a set time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.

-

Stop Reaction: Quench the reaction by spotting the mixture onto phosphocellulose paper. The negatively charged paper binds the positively charged peptide but not the ATP.

-

Wash: Wash the paper extensively with phosphoric acid to remove unincorporated γ-³²P-ATP.

-

Quantify: Measure the amount of ³²P incorporated into the peptide using a scintillation counter. This is directly proportional to the kinase activity.

Application 2: Phosphopeptide Pull-Down Assay

This assay identifies proteins that bind to the phosphorylated form of your peptide, revealing potential downstream interaction partners.

Caption: Principle of a phosphopeptide pull-down assay.

Protocol: Pull-Down of SH2 Domain Proteins

-

Bait Preparation: Synthesize the target peptide with an N-terminal biotin tag using the SPPS protocol described above. Phosphorylate the peptide in a large-scale kinase reaction and purify the resulting phosphopeptide by HPLC.

-

Immobilization: Incubate the biotinylated phosphopeptide with streptavidin-coated magnetic beads to immobilize it. Create a control sample using the non-phosphorylated version of the peptide.

-

Binding: Incubate the beads (both phospho- and non-phospho- versions) with cell lysate for 1-2 hours at 4°C to allow for protein binding.

-

Washing: Pellet the beads using a magnet and discard the supernatant. Wash the beads multiple times with lysis buffer to remove proteins that are not specifically bound.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.

-

Analysis: Separate the eluted proteins by SDS-PAGE and analyze by Western blot using an antibody against a known or suspected SH2 domain-containing protein, or by mass spectrometry for unbiased identification of novel interactors.[7]

Conclusion and Authoritative Grounding

The strategic use of H-Tyr(2,6-Cl₂-Bzl)-OH is not merely a technical detail; it is a foundational element that ensures the chemical integrity of synthetic peptides used to probe one of the most vital signaling mechanisms in biology. Its superior acid stability during Boc-SPPS provides researchers with high-purity substrates, which are essential for generating reliable and reproducible data in kinase assays and interaction studies.[9][10] By understanding the causality behind these chemical choices, scientists can confidently build the precise tools needed to unravel the complexities of tyrosine phosphorylation, paving the way for new discoveries and therapeutic interventions.

References

-

RayBiotech. (2020). 7 Ways to Study Protein Phosphorylation. RayBiotech. [Link]

-

Suresh, K., & Servinsky, L. E. (2018). The Importance of Tyrosine Phosphorylation Control of Cellular Signaling Pathways in Respiratory Disease: pY and pY Not. American Journal of Respiratory Cell and Molecular Biology. [Link]

-

Hardie, D. G. (1998). Analysis of protein phosphorylation: methods and strategies for studying kinases and substrates. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology. [Link]

-

Kim, E. M., & Chen, C. (2014). Protein Tyrosine signaling and its potential therapeutic implications in carcinogenesis. Journal of Carcinogenesis. [Link]

-

Li, Q., et al. (2016). Genetically encoding phosphotyrosine and its nonhydrolyzable analog in bacteria. Nature Chemical Biology. [Link]

-

Hurevich, M. (n.d.). Accelerated solid-phase synthesis of post-translationally modified peptides. American Chemical Society. [Link]

-

Mtoz Biolabs. (n.d.). Protein Phosphorylation Detection: Methods and Applications. Mtoz Biolabs. [Link]

-

Burke, T. R., et al. (1994). Nonhydrolyzable phosphotyrosyl mimetics for the preparation of phosphatase-resistant SH2 domain inhibitors. Biochemistry. [Link]

-

Taylor, S. D., et al. (1998). A nonhydrolyzable analogue of phosphotyrosine, and related aryloxymethano- and aryloxyethano-phosphonic acids as motifs for inhibition of phosphatases. Bioorganic & Medicinal Chemistry. [Link]

-

Li, Y., et al. (2022). Genetic encoding of a nonhydrolyzable phosphotyrosine analog in mammalian cells. Chemical Communications. [Link]

-

Wikipedia. (n.d.). Tyrosine phosphorylation. Wikipedia. [Link]

-

Serwa, R., & Lin, Q. (2021). Genetic Encoding of A Nonhydrolyzable Phosphotyrosine Analog in Mammalian Cells. bioRxiv. [Link]

-

Vagner, J., et al. (2010). Introduction to Peptide Synthesis. Current Protocols in Protein Science. [Link]

-

Mühlenbeck, L., et al. (2019). Importance of tyrosine phosphorylation for transmembrane signaling in plants. The New Phytologist. [Link]

-

Geethadevi, A., et al. (2007). High-throughput kinase assays with protein substrates using fluorescent polymer superquenching. Biotechnology Journal. [Link]

-

Springer Protocols. (2024). Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides. Springer Nature. [Link]

-

Yasuda, S., et al. (2015). Kinase-interacting substrate screening is a novel method to identify kinase substrates. Journal of Cell Biology. [Link]

-

Eqipped. (n.d.). Boc-Tyr(2,6-Di-Cl-Bzl)-Oh 5 G. Eqipped. [Link]

Sources

- 1. atsjournals.org [atsjournals.org]

- 2. Protein Tyrosine signaling and its potential therapeutic implications in carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphorylation | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. biorxiv.org [biorxiv.org]

- 5. High-throughput kinase assays with protein substrates using fluorescent polymer superquenching - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides | Springer Nature Experiments [experiments.springernature.com]

- 7. プルダウンアッセイ | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. H-Tyr(2,6-Cl2-Bzl)-OH | CymitQuimica [cymitquimica.com]

- 9. benchchem.com [benchchem.com]

- 10. eqipped.com [eqipped.com]

Methodological & Application

Fmoc-Tyr(2,6-Cl2-Bzl)-OH solid-phase peptide synthesis protocol

An Application Guide to Solid-Phase Peptide Synthesis (SPPS) Utilizing Fmoc-Tyr(2,6-Cl₂-Bzl)-OH

Authored by a Senior Application Scientist

Abstract

This comprehensive application note provides a detailed protocol and expert insights for the utilization of Nα-Fmoc-O-(2,6-dichlorobenzyl)-L-tyrosine, or Fmoc-Tyr(2,6-Cl₂-Bzl)-OH, in solid-phase peptide synthesis (SPPS). The 2,6-dichlorobenzyl (2,6-Cl₂-Bzl) group is a highly stable, acid-resistant protecting group for the tyrosine side chain, offering distinct advantages for specific synthetic strategies, such as the preparation of fully protected peptide fragments. This guide covers the rationale for its selection, detailed experimental workflows from resin preparation to final peptide analysis, and troubleshooting insights grounded in chemical principles. It is intended for researchers, chemists, and drug development professionals seeking to incorporate this specialized amino acid derivative into complex peptide structures.

Introduction: The Strategic Value of the 2,6-Dichlorobenzyl Protecting Group

In the landscape of Fmoc/tBu-based solid-phase peptide synthesis, the choice of side-chain protection is paramount to a successful outcome.[1][2] While the tert-butyl (tBu) group is the conventional choice for protecting the tyrosine hydroxyl function due to its lability in trifluoroacetic acid (TFA), certain synthetic challenges demand a more robust protecting group.[3]

Fmoc-Tyr(2,6-Cl₂-Bzl)-OH offers a compelling alternative. The key to its utility lies in the high acid stability of the 2,6-dichlorobenzyl ether linkage.[4][5] The electron-withdrawing effect of the two chlorine atoms on the benzyl ring, combined with their steric hindrance, provides two major advantages:

-

Enhanced Acid Resistance: The 2,6-Cl₂-Bzl group is significantly more stable to acidic conditions than the standard benzyl (Bzl) group and is even stable to moderate concentrations of TFA (e.g., 50%) that would cleave a tBu group.[4][5] This stability makes it an excellent choice for synthesizing fully protected peptide fragments that can be later used in fragment condensation strategies.[1][4]

-

Suppression of Side Reactions: The steric bulk of the ortho-chlorine atoms effectively reduces the risk of O- to C-migration of the benzyl group during acid-mediated cleavage, a side reaction that can lead to the formation of 3-benzyltyrosine impurities.[5]

This guide provides the necessary protocols to harness the unique properties of Fmoc-Tyr(2,6-Cl₂-Bzl)-OH for advanced peptide synthesis projects.

Physicochemical and Handling Data

A thorough understanding of the reagent's properties is the foundation of a reproducible synthesis. Fmoc-Tyr(2,6-Cl₂-Bzl)-OH is a white crystalline powder that should be handled in accordance with standard laboratory safety practices.[]

| Property | Value | Source(s) |

| CAS Number | 112402-12-7 | [][7] |

| Molecular Formula | C₃₁H₂₅Cl₂NO₅ | [7] |

| Molecular Weight | 562.44 g/mol | [7] |

| Appearance | White crystalline powder | [] |

| Purity (Typical) | ≥98% (HPLC) | [] |

| Melting Point | 162-176 °C | [][8] |

| Storage Conditions | Store at 2-8 °C, desiccated | [] |

Structural Representation

The structure below highlights the key functional components of the molecule: the N-terminal Fmoc group, the L-tyrosine core, and the O-linked 2,6-dichlorobenzyl side-chain protecting group.

Caption: Structure of Fmoc-Tyr(2,6-Cl₂-Bzl)-OH.

Experimental Protocol: Fmoc-SPPS

This protocol outlines the manual solid-phase synthesis of a peptide incorporating Fmoc-Tyr(2,6-Cl₂-Bzl)-OH on a 0.1 mmol scale. The procedure follows the standard Fmoc/tBu strategy, with specific considerations for this derivative.[9][10]

Materials and Reagents

| Reagent | Purpose | Typical Grade/Supplier |

| Resin | Solid support (e.g., Rink Amide, Wang) | 100-200 mesh, ~0.5-1.0 mmol/g loading |

| Fmoc-Tyr(2,6-Cl₂-Bzl)-OH | Amino acid building block | Peptide synthesis grade |

| Other Fmoc-amino acids | Other building blocks | Peptide synthesis grade |

| DMF | Primary solvent | Peptide synthesis grade |

| DCM | Swelling and washing solvent | ACS grade or higher |

| Piperidine | Fmoc deprotection agent | Reagent grade |

| HATU / HBTU | Coupling activator | Peptide synthesis grade |

| DIPEA (or Collidine) | Activation base | Peptide synthesis grade |

| Methanol, Isopropanol | Washing solvents | ACS grade or higher |

| Acetic Anhydride | Capping agent (optional) | Reagent grade |

| Kaiser Test Kit | In-process monitoring | For solid-phase synthesis |

SPPS Workflow Diagram

The synthesis is an iterative process, with each cycle adding one amino acid to the growing peptide chain. This cycle is the core of SPPS.[3]

Caption: Workflow for peptide cleavage and precipitation.

High-Acid Cleavage Protocol (HF or TFMSA)

WARNING: This procedure involves extremely corrosive and toxic acids. It must be performed by trained personnel in a specialized chemical fume hood using appropriate personal protective equipment (PPE) and an HF-compatible apparatus.

| Reagent | Role | Ratio (v/v) for HF | Ratio (v/v) for TFMSA |

| Anhydrous HF or TFMSA | Cleavage Reagent | 90% | 90% |

| Anisole or Thioanisole | Scavenger (protects Tyr, Trp) | 5% | 5% |

| Ethanedithiol (EDT) | Scavenger (protects Cys) | 3% | 3% |

| Triisopropylsilane (TIS) | Carbocation Scavenger | 2% | 2% |

-

Procedure:

-

Ensure the peptide-resin is thoroughly dried under vacuum.

-

Place the resin in the reaction vessel of an HF or TFMSA cleavage apparatus.

-

Add the scavenger cocktail (e.g., anisole).

-

Cool the vessel to 0 °C.

-

Carefully distill the required amount of anhydrous HF into the vessel or add the TFMSA solution.

-

Stir the mixture at 0 °C for 1-2 hours.

-

Remove the acid by evaporation under a stream of nitrogen.

-

Proceed immediately to peptide precipitation by washing the remaining residue with cold diethyl ether. [3]

-

Peptide Purification and Quality Control

After cleavage, the crude peptide must be purified and its identity confirmed. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are the gold standards for peptide analysis. [11][12][13]

Purification by Reverse-Phase HPLC (RP-HPLC)

-

Principle: RP-HPLC separates the target peptide from impurities (e.g., truncated sequences, deletion sequences, remaining protecting groups) based on hydrophobicity. [14][15]* Typical Conditions:

-

Column: C18 stationary phase

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Detection: UV absorbance at 214-220 nm (peptide bond) and 280 nm (aromatic residues). [11]

Time (min) % Mobile Phase B 0 5 5 5 35 65 40 95 45 95 | 50 | 5 |

-

Quality Control Analysis

-

Analytical RP-HPLC: Used to assess the purity of the final product. The purity is calculated by integrating the peak area of the desired peptide relative to the total peak area. [11][15]* Mass Spectrometry (MS): Confirms the identity of the peptide by verifying its molecular weight. ESI-MS or MALDI-TOF are commonly used techniques. [12]* Amino Acid Analysis (AAA): Can be performed to determine the net peptide content and confirm the amino acid composition of the final product. [11][12]

Conclusion

Fmoc-Tyr(2,6-Cl₂-Bzl)-OH is a specialized but powerful tool for advanced solid-phase peptide synthesis. Its exceptional side-chain stability under acidic conditions makes it the derivative of choice for synthetic routes involving the preparation of protected peptide fragments. While its use necessitates strong-acid cleavage protocols that demand specialized handling, the strategic advantages it offers in suppressing side reactions and enabling complex synthetic designs are invaluable. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can confidently and successfully incorporate this derivative into their synthetic targets.

References

-

Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. Retrieved from [Link]

-

PubMed. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]

-

Anaspec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

Dong, S., et al. (2016). Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy. PubMed Central. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. Chemical Science. Retrieved from [Link]

-

Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]

-

International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]

-

MtoZ Biolabs. (n.d.). Mechanism of Peptide Purity Analysis. Retrieved from [Link]

-

University of Rochester. (n.d.). Strategies for the Selective Modification of Tyrosine and Tyrosine-Containing Peptides. Retrieved from [Link]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

ACS Publications. (2011). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. Chemical Reviews, 111(3), 1743–1789. Retrieved from [Link]

-

ResearchGate. (2021). Cleavage of benzyl group from tyrosine or nitrotyrosine in synthetic peptides. Retrieved from [Link]

-

ResearchGate. (2011). Amino Acid-Protecting Groups. Retrieved from [Link]

-

UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Retrieved from [Link]

-

Springer Nature Experiments. (2018). Protecting Groups in Peptide Synthesis. Retrieved from [Link]

-

Semantic Scholar. (2023). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. Retrieved from [Link]

-

RSC Publishing. (2022). A novel tyrosine hyperoxidation enables selective peptide cleavage. Retrieved from [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. peptide.com [peptide.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 7. scbt.com [scbt.com]

- 8. FMOC-TYR(2,6-DICHLORO-BZL)-OH | 112402-12-7 [amp.chemicalbook.com]

- 9. luxembourg-bio.com [luxembourg-bio.com]

- 10. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]

- 12. biosynth.com [biosynth.com]

- 13. ijsra.net [ijsra.net]

- 14. biovera.com.au [biovera.com.au]

- 15. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]

Boc-Tyr(2,6-Cl2-Bzl)-OH coupling methods in solution-phase synthesis

An Application Guide to Solution-Phase Coupling of N-α-Boc-L-tyrosine(2,6-dichlorobenzyl)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Boc-Tyr(2,6-Cl2-Bzl)-OH

In the intricate field of peptide synthesis, the choice of protecting groups is paramount to achieving high yield and purity. N-α-tert-Butoxycarbonyl-O-(2,6-dichlorobenzyl)-L-tyrosine, or Boc-Tyr(2,6-Cl2-Bzl)-OH, is a specialized amino acid derivative designed for robust applications, particularly within the Boc/Bzl solid-phase peptide synthesis (SPPS) and solution-phase strategies.[1] The core advantage of the 2,6-dichlorobenzyl (2,6-Cl2-Bzl) ether lies in its enhanced stability towards the moderately acidic conditions required for N-α-Boc group removal (typically Trifluoroacetic Acid, TFA).[2] This heightened acid resistance, compared to the standard benzyl (Bzl) group, minimizes premature deprotection of the tyrosine hydroxyl group during the synthesis of longer peptides that require multiple TFA treatment cycles.[2][3]

However, the very features that lend this building block its stability also present its primary challenge: significant steric hindrance. The bulky Boc group, combined with the sterically demanding and electron-withdrawing 2,6-Cl2-Bzl group, can impede the approach of the nucleophilic amine, slowing reaction kinetics and demanding more forceful activation methods to achieve efficient peptide bond formation.[3] This guide provides a comprehensive analysis of various coupling methods, offering detailed protocols and a rationale for overcoming the steric challenges associated with Boc-Tyr(2,6-Cl2-Bzl)-OH in solution-phase synthesis.

Logical Framework for Solution-Phase Peptide Elongation

The fundamental process of extending a peptide chain in solution phase involves a cyclical workflow. The core steps include the selective deprotection of the N-terminal amine of the growing peptide chain, followed by the coupling of the next protected amino acid.

Comparative Analysis of Key Coupling Methodologies

The success of coupling a sterically hindered residue like Boc-Tyr(2,6-Cl2-Bzl)-OH hinges on the selection of an appropriate activation method. The goal is to generate a highly reactive carboxyl species that can overcome the steric barrier without promoting side reactions, most notably racemization.

| Coupling Method | Reagent Type | Typical Reaction Time | Coupling Efficiency | Racemization Risk | Key Considerations & Work-up |

| DCC/HOBt | Carbodiimide | 12-24 hours | Good | Low with HOBt | Cost-effective. The dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents and is easily removed by filtration.[4][5] |

| EDC/HOBt | Carbodiimide | 12-24 hours | Good | Low with HOBt | EDC and its urea byproduct are water-soluble, simplifying work-up through aqueous extraction.[4] Ideal for larger scale. |

| HBTU/DIPEA | Uronium/Aminium Salt | 1-4 hours | Very Good to Excellent | Low | Highly efficient and rapid.[6] Byproducts are soluble, requiring chromatographic or extraction-based purification.[5] Avoid prolonged pre-activation. |

| HATU/DIPEA | Uronium/Aminium Salt | 30-120 minutes | Excellent | Very Low | Among the most powerful reagents, especially for difficult couplings.[5][7] More expensive but highly effective. |

| PyBOP/DIPEA | Phosphonium Salt | 1-4 hours | Very Good | Low | Strong coupling reagent with high chemoselectivity.[8] Does not produce carcinogenic HMPA, unlike its predecessor BOP.[9] |

Mechanistic Insights into Activation Strategies

Carbodiimide-Mediated Activation with HOBt

Carbodiimides like Dicyclohexylcarbodiimide (DCC) are classic reagents for amide bond formation.[4] The mechanism involves the activation of the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4][10][11] This intermediate can then react with the amine. However, it is unstable and can rearrange into an unreactive N-acylurea, reducing yield.[4] The addition of 1-Hydroxybenzotriazole (HOBt) is crucial; it intercepts the O-acylisourea to form a more stable HOBt-active ester. This ester is sufficiently reactive to couple with the amine while significantly suppressing the risk of racemization and N-acylurea formation.[4][5][10]

Uronium Salt-Mediated Activation (HBTU)

Uronium salts such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are highly efficient "in-situ" activating reagents.[7] In the presence of a non-nucleophilic base like Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HBTU to directly form the HOBt-active ester, which then rapidly reacts with the amine component to form the peptide bond.[6][12][13] This pathway is generally faster and cleaner than the carbodiimide route, making it a preferred choice for sterically demanding couplings.[6]

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for coupling Boc-Tyr(2,6-Cl2-Bzl)-OH to an exemplary amine component, Glycine methyl ester (H-Gly-OMe).

Protocol 1: Dipeptide Synthesis via DCC/HOBt Coupling

This protocol outlines a classic and cost-effective method for solution-phase synthesis. Its success relies on the insolubility of the DCU byproduct for purification.

Materials:

-

Boc-Tyr(2,6-Cl2-Bzl)-OH (1.0 eq.)

-

Glycine methyl ester hydrochloride (H-Gly-OMe·HCl) (1.0 eq.)

-

Dicyclohexylcarbodiimide (DCC) (1.1 eq.)

-

1-Hydroxybenzotriazole (HOBt) (1.1 eq.)

-

N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA) (1.0 eq.)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc), 1M HCl, saturated NaHCO₃, saturated NaCl (Brine)

-

Anhydrous MgSO₄ or Na₂SO₄

Procedure:

-

Preparation of the Amine Component: In a round-bottom flask, dissolve H-Gly-OMe·HCl (1.0 eq.) in anhydrous DCM. Cool the solution to 0°C in an ice bath.

-

Add NMM (1.0 eq.) dropwise to neutralize the hydrochloride salt. Stir for 20 minutes at 0°C. The formation of NMM·HCl salt may be observed as a precipitate.

-

Preparation of the Carboxyl Component: In a separate flask, dissolve Boc-Tyr(2,6-Cl2-Bzl)-OH (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM.

-

Coupling Reaction: Add the neutralized glycine methyl ester solution from step 2 to the carboxyl component mixture.

-

Cool the combined reaction mixture to 0°C.

-

In a small beaker, dissolve DCC (1.1 eq.) in a minimal amount of DCM. Add this solution dropwise to the main reaction flask with vigorous stirring over 15 minutes. A thick white precipitate of DCU will form almost immediately.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC), checking for the consumption of the starting amino acid.

-

Work-up:

-

Filter the reaction mixture through a Celite pad or sintered glass funnel to completely remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide.

-

-

Purification: The crude product can be further purified by silica gel column chromatography or recrystallization if necessary.

Protocol 2: Dipeptide Synthesis via HBTU/DIPEA Coupling

This protocol details a more rapid and highly efficient method suitable for overcoming the steric hindrance of the title compound.

Materials:

-

Boc-Tyr(2,6-Cl2-Bzl)-OH (1.0 eq.)

-

Glycine methyl ester hydrochloride (H-Gly-OMe·HCl) (1.0 eq.)

-

HBTU (1.0 eq.)

-

Diisopropylethylamine (DIPEA) (2.2 eq.)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc), 1M HCl, saturated NaHCO₃, saturated NaCl (Brine)

-

Anhydrous MgSO₄ or Na₂SO₄

Procedure:

-

Activation of Carboxyl Component: In a round-bottom flask, dissolve Boc-Tyr(2,6-Cl2-Bzl)-OH (1.0 eq.) and HBTU (1.0 eq.) in anhydrous DMF.

-

Cool the solution to 0°C and add DIPEA (2.2 eq.) dropwise. The solution may change color (e.g., to yellow), indicating activation. Stir the mixture for 10-15 minutes at 0°C for pre-activation.

-

Amine Component Addition: In a separate beaker, dissolve H-Gly-OMe·HCl (1.0 eq.) in a small amount of DMF. Note: The excess DIPEA added in the activation step will neutralize the HCl salt in situ.

-

Add the amine solution to the activated carboxyl component mixture at 0°C.

-

Coupling Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up:

-

Dilute the reaction mixture with a large volume of Ethyl Acetate (EtOAc).

-

Transfer to a separatory funnel and wash thoroughly with 1M HCl (2-3x) to remove DIPEA and unreacted HOBt.

-

Wash with saturated NaHCO₃ solution (2x) to remove any unreacted carboxylic acid, followed by brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The resulting crude product should be purified by silica gel column chromatography to remove tetramethylurea and other soluble byproducts.

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Coupling | - Insufficient reaction time or activation. - Steric hindrance is greater than anticipated. - Impure reagents or wet solvents. | - Extend the reaction time. - Switch to a more powerful coupling reagent like HATU. - Ensure all reagents are pure and solvents are anhydrous. |

| Racemization | - Excessive pre-activation time. - Presence of excess base, especially with urethane-protected amino acids. - Omission of an additive like HOBt with carbodiimides. | - Minimize pre-activation time before adding the amine component. - Use a stoichiometric amount of base. NMM is often considered less prone to inducing racemization than DIPEA. - Always use HOBt or OxymaPure with carbodiimide reagents.[10][14] |

| N-Acylurea Formation | - Using DCC or EDC without an additive. - Slow reaction with the amine component. | - Always include HOBt or a similar additive in the reaction mixture.[4] The additive rapidly converts the O-acylisourea to a more stable active ester. |

| Difficult Work-up | - Emulsion formation during aqueous extraction. - Byproducts are co-eluting with the product during chromatography. | - Add brine to the aqueous layer to break emulsions. - Optimize the solvent system for column chromatography; a different solvent gradient may improve separation. |

Conclusion

The successful incorporation of Boc-Tyr(2,6-Cl2-Bzl)-OH in solution-phase peptide synthesis is a readily achievable goal, provided that the inherent steric challenges are addressed with a suitable coupling strategy. While traditional carbodiimide methods, when paired with additives like HOBt, offer a reliable and economical route, modern uronium and phosphonium salt reagents such as HBTU and HATU provide superior efficiency and speed, often proving decisive for difficult couplings. The choice of method will ultimately depend on the specific peptide sequence, reaction scale, and available resources. By understanding the mechanisms behind these activation strategies and adhering to meticulous experimental protocol, researchers can effectively leverage the protective benefits of the 2,6-dichlorobenzyl group to synthesize complex, high-purity peptides.

References

- The Role of HOBt and HBTU in Peptide Coupling Reactions. Vertex AI Search

-

Carbodiimides and Additives. (2021). Aapptec Peptides. [Link]

-

Mechanism of peptide bond formation through carbodiimide. ResearchGate. [Link]

-

HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. (2021). YouTube. [Link]

- Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

-

Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure. ACS Publications. [Link]

-

Solid and Solution phase peptide synthesis PPT.pptx. Slideshare. [Link]

-

Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. NIH. [Link]

-

Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. Interchim. [Link]

-

HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Peptide Synthesis- Solution-Phase. (2025). Chemistry LibreTexts. [Link]

-

Synthesis of Peptides by Solution Methods. (2025). ResearchGate. [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. [Link]

-

solid phase peptide. Moodle@Units. [Link]

-

Supporting information_OBC_rev1. The Royal Society of Chemistry. [Link]

-

Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. NIH. [Link]

-

Rapid Synthesis of Boc-2',6'-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. PubMed. [Link]

-

Chemoselective Sulfonyl Fluoride Exchange (SuFEx)-Induced Macrocyclization of Tyrosine-Containing Peptides in Aqueous Media. ChemRxiv. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. peptide.com [peptide.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. peptide.com [peptide.com]

- 5. bachem.com [bachem.com]

- 6. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 7. Peptide Coupling Reagents Guide [sigmaaldrich.com]

- 8. file.globalso.com [file.globalso.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]

- 12. youtube.com [youtube.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

Application Note: Advanced RP-HPLC Strategies for the Purification of Peptides Containing Hydrophobic Tyr(2,6-Cl2-Bzl) Residues

Introduction

The incorporation of non-canonical amino acids (ncAAs) into peptide sequences is a powerful strategy in modern drug discovery, enabling the development of peptides with enhanced stability, potency, and unique pharmacological profiles.[1][2][3] One such ncAA, L-4-(2,6-dichlorobenzyloxy)-phenylalanine, or Tyr(2,6-Cl2-Bzl), introduces a bulky, highly hydrophobic dichlorobenzyl moiety. While beneficial for modulating peptide-protein interactions, this residue presents significant challenges during purification. Standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocols often fail, leading to poor peak shape, low recovery, and irreversible adsorption to the stationary phase.[4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful purification of peptides containing the Tyr(2,6-Cl2-Bzl) residue. We will delve into the underlying principles of the challenges posed by this hydrophobic residue and provide detailed, field-proven protocols to overcome them.

The Challenge: Extreme Hydrophobicity and Aggregation

The core difficulty in purifying peptides with Tyr(2,6-Cl2-Bzl) stems from the residue's physicochemical properties. The dichlorobenzyl group dramatically increases the overall hydrophobicity of the peptide, leading to several predictable purification issues:

-

Poor Aqueous Solubility: The peptide may be difficult to dissolve in the initial, highly aqueous mobile phase, leading to sample loss and precipitation on the column.[5]

-

Strong Stationary Phase Interaction: The extreme hydrophobicity causes tenacious binding to traditional C18 stationary phases, requiring high concentrations of organic solvent for elution. This can result in broad, tailing peaks and poor resolution from closely eluting impurities.[4]

-

Peptide Aggregation: Hydrophobic peptides have a tendency to aggregate via intermolecular hydrophobic interactions, especially at high concentrations.[6][7] This can lead to column clogging, reduced recovery, and the appearance of multiple peaks for a single species.

-

Irreversible Adsorption: In severe cases, the peptide can bind so strongly to the column that it fails to elute, resulting in complete loss of the sample.[4]

To address these challenges, a systematic approach to method development is required, focusing on optimizing the sample preparation, mobile phase composition, stationary phase chemistry, and chromatographic conditions.

Strategic Method Development and Optimization

A successful purification strategy for these challenging peptides involves a multi-faceted approach. Below, we outline key considerations and protocols.

Pre-Chromatography: Solubility Testing is Critical

Before any purification attempt, it is imperative to establish an effective solvent system for the crude peptide.[5] Improper dissolution is a primary cause of purification failure.

Protocol: Small-Scale Solubility Testing

-

Sample Preparation: Aliquot approximately 0.5-1.0 mg of the crude lyophilized peptide into several microcentrifuge tubes.

-

Solvent Screening: Test a range of solvents and mixtures. Start with solvents typically used for sample injection in RP-HPLC.

-

Initial Test: Begin with the intended initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).

-

Organic Solvents: If insoluble, test pure organic solvents such as acetonitrile (ACN), isopropanol (IPA), or dimethylformamide (DMF).[8] Note: Use DMSO with caution as it can oxidize Met and Cys residues and is difficult to remove.[9]

-

Strategic Dissolution: For highly hydrophobic peptides, a useful technique is to first wet the peptide with a small amount of a strong organic solvent (like pure ACN or IPA) before adding the aqueous component.[5] This helps to overcome initial wetting problems.[5]

-

-

Sonication: After adding the solvent, vortex the sample and then sonicate for 5-10 minutes. Sonication helps break up aggregates and enhances solubilization.

-

Visual Inspection: Centrifuge the tubes briefly and carefully inspect for any undissolved particulates, cloudiness, or gel formation, which indicate incomplete solubility. The ideal solvent will yield a clear solution.

Mobile Phase Optimization: The Key to Modulating Retention

The mobile phase composition is the most powerful tool for manipulating peptide retention and improving peak shape.

Aqueous Phase (Solvent A): The Role of Ion-Pairing Agents

For peptide purification, an acidic modifier is essential. Trifluoroacetic acid (TFA) at a concentration of 0.1% is the standard choice.[4][10] TFA serves two primary functions:

-

Ion Pairing: It forms a neutral ion pair with positively charged residues (e.g., Lys, Arg, His, N-terminus) on the peptide.[4][11][12] This increases the peptide's overall hydrophobicity, enhancing retention and providing a consistent interaction mechanism with the stationary phase.[4]

-

Silanol Masking: It suppresses the ionization of residual silanol groups on the silica-based column packing, which can otherwise cause undesirable secondary interactions and lead to peak tailing.[4]

For peptides with Tyr(2,6-Cl2-Bzl), which may be retained too strongly even with TFA, consider using a less hydrophobic ion-pairing agent like formic acid (FA). However, FA is a weaker acid and may result in broader peaks. Alternatively, more hydrophobic ion-pairing agents like heptafluorobutyric acid (HFBA) can be used to increase retention of less hydrophobic impurities, potentially improving resolution from the target peptide.[13][14]

Organic Phase (Solvent B): Beyond Acetonitrile

Acetonitrile (ACN) is the most common organic modifier in RP-HPLC due to its low viscosity and UV transparency. However, for extremely hydrophobic peptides, alternative solvents can offer different selectivity and improve solubility.

-